molecular formula C10H11ClN2O3 B2439405 Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate CAS No. 376351-16-5

Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate

Cat. No.: B2439405
CAS No.: 376351-16-5
M. Wt: 242.66
InChI Key: BRYNUXPQXOMRLT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate is a chemical compound with diverse applications in scientific research. It is known for its intriguing properties that make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6(10(15)16-2)13-9(14)7-4-3-5-12-8(7)11/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYNUXPQXOMRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Esterification of 2-Aminopropanoic Acid

The synthesis begins with the esterification of 2-aminopropanoic acid to yield methyl 2-aminopropanoate. This step is critical for enhancing the solubility of the amino acid in organic solvents during subsequent reactions.

Methodology :
A modified protocol from dimethylamino pyridine-N-oxide-catalyzed esterification involves treating 2-aminopropanoic acid with acetyl chloride in anhydrous methanol. The reaction proceeds as follows:

  • Acetyl chloride (5 mL) is added dropwise to methanol (40 mL) at 0°C.
  • 2-Aminopropanoic acid (12–16 mmol) is introduced, and the mixture is heated to 70°C for 12 hours.
  • The crude product is purified via vacuum distillation, yielding methyl 2-aminopropanoate as a pale brown oil (86% yield).

Challenges :

  • The free amino group may undergo unintended acylation unless protected.
  • Acidic conditions risk protonating the amine, reducing reactivity.

Step 2: Protection of the Amino Group

To prevent side reactions during acylation, the amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

Boc Protection :

  • Methyl 2-aminopropanoate (1 eq.) is dissolved in dichloromethane.
  • Boc anhydride (1.2 eq.) and dimethylaminopyridine (DMAP, catalytic) are added.
  • The reaction is stirred at room temperature for 6 hours, yielding methyl 2-[(tert-butoxycarbonyl)amino]propanoate (93% purity).

Cbz Protection :

  • Benzyl chloroformate (1.1 eq.) is added to a solution of methyl 2-aminopropanoate in aqueous sodium bicarbonate.
  • The mixture is stirred vigorously for 4 hours, producing methyl 2-[(benzyloxycarbonyl)amino]propanoate (89% yield).

Comparison :

Protection Group Reagent Solvent Yield Purity Source
Boc Boc anhydride CH₂Cl₂ 93% 95%
Cbz Cbz-Cl H₂O/NaHCO₃ 89% 91%

Step 3: Acylation with 2-Chloropyridine-3-Carbonyl Chloride

The protected amino ester is acylated with 2-chloropyridine-3-carbonyl chloride, a reaction requiring careful stoichiometry to avoid over-acylation.

Procedure :

  • Methyl 2-[(tert-butoxycarbonyl)amino]propanoate (1 eq.) is dissolved in dimethylformamide (DMF).
  • 2-Chloropyridine-3-carbonyl chloride (1.05 eq.) and N,N-diisopropylethylamine (DIPEA, 2 eq.) are added dropwise.
  • The reaction is stirred at 25°C for 8 hours, followed by extraction with ethyl acetate and washing with brine.

Optimization Data :

Base Solvent Temperature Time Yield Source
DIPEA DMF 25°C 8 h 78%
Triethylamine THF 40°C 12 h 65%

Step 4: Deprotection of the Amino Group

The Boc or Cbz group is removed to liberate the free amine, which is subsequently acylated in a one-pot reaction if necessary.

Boc Deprotection :

  • The acylated intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).
  • After 2 hours, the mixture is neutralized with saturated NaHCO₃, yielding methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate (82% yield).

Cbz Deprotection :

  • Hydrogenolysis is performed using palladium on carbon (Pd/C) under H₂ atmosphere.
  • The reaction is monitored via thin-layer chromatography (TLC), achieving 85% yield.

Analytical Characterization

The final product is validated using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.93 (d, J = 7.6 Hz, 1H, pyridine-H), 6.34 (s, 1H, NH), 4.32 (q, J = 7.1 Hz, 1H, CH), 3.72 (s, 3H, OCH₃), 1.48 (d, J = 7.1 Hz, 3H, CH₃).

High-Performance Liquid Chromatography (HPLC) :

  • Purity: ≥95% (C18 column, acetonitrile/water gradient).

Mass Spectrometry (MS) :

  • ESI-MS : m/z 285.1 [M+H]⁺ (calculated for C₁₁H₁₂ClN₂O₃: 284.05).

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates modifications for cost-effectiveness and safety:

Solvent Recovery :

  • DMF is replaced with 2-methyltetrahydrofuran (2-MeTHF), a biodegradable solvent, reducing environmental impact.

Catalyst Recycling :

  • Pd/C from Cbz deprotection is recovered via filtration and reactivated, lowering metal waste.

Applications in Drug Discovery

The compound’s α-amino ester motif mimics peptide backbones, making it a versatile intermediate:

Integrin Antagonists :

  • Structural analogs inhibit αvβ3/αvβ5 integrins, showing promise in anti-angiogenic therapies.

Antimicrobial Agents :

  • The 2-chloropyridine moiety enhances bioavailability and target binding, as seen in quinolone antibiotics.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of various amines.

    Substitution: Generation of substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different fields:

1. Pharmaceuticals
Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate serves as an intermediate in the synthesis of various drugs. Its structure allows it to interact with biological targets, modulating enzyme activity and influencing biochemical pathways. This property is crucial for developing new therapeutic agents.

2. Agrochemicals
In the agrochemical sector, this compound is utilized in developing pesticides and herbicides. Its effectiveness against specific pests and weeds makes it a valuable component in agricultural practices aimed at improving crop yield and protecting plants from diseases.

3. Materials Science
The compound is also employed in creating advanced materials with tailored properties. Its chemical reactivity allows for modifications that enhance material characteristics such as durability, flexibility, and resistance to environmental factors.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Pharmaceutical Applications
Research has demonstrated its role as an intermediate in synthesizing drugs targeting specific enzymes involved in metabolic pathways. For instance, derivatives synthesized from this compound have shown significant activity against particular enzymes linked to disease progression.

Agrochemical Efficacy
Field studies have indicated that formulations containing this compound exhibit effective pest control properties, significantly reducing pest populations while maintaining crop health.

Mechanism of Action

The mechanism by which Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloropyridine-3-carboxylate
  • 2-Chloro-3-pyridinecarboxylic acid methyl ester
  • 2-Chloro-nicotinic acid methyl ester

Uniqueness

Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate stands out due to its unique combination of a pyridine ring with a chlorinated carbonyl group and a methyl ester. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate, with CAS number 376351-16-5, is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester functional group and a chloropyridine moiety, which are crucial for its biological activity. The compound can be represented structurally as follows:

Molecular Formula C12H12ClN1O3\text{Molecular Formula }C_{12}H_{12}ClN_{1}O_{3}

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The chloropyridine ring may facilitate binding to enzymes or receptors involved in disease pathways. Specifically, the carbonyl group can act as an electrophile, making it reactive towards nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition or modulation of specific biological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including compounds similar to this compound. Research indicates that derivatives with chlorinated pyridine structures exhibit significant antimicrobial properties against a range of bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds with similar structures demonstrated MIC values ranging from 0.5 to 64 μg/mL against various Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .

Antiviral Activity

In light of the COVID-19 pandemic, there has been a surge in research focusing on antiviral compounds. Pyridine derivatives have shown promise in inhibiting viral replication. For example, studies have demonstrated that certain pyridine-based compounds can inhibit the replication of the SARS-CoV-2 virus, suggesting potential applications in antiviral therapies .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Karunanidhi et al. explored the antimicrobial activity of various pyridine derivatives. This compound was included in a screening panel, revealing effective inhibition against multiple microbial strains .
  • Antiviral Screening : In another study focused on antiviral activity, compounds similar to this compound were tested against viral pathogens. The results indicated significant antiviral properties, particularly against RNA viruses .

Comparative Analysis of Biological Activities

Compound NameTypeMIC (μg/mL)Activity
This compoundAntimicrobial0.5 - 64Effective against E. coli, S. aureus
Similar Pyridine DerivativeAntiviralNot specifiedInhibits SARS-CoV-2 replication

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound likely involves coupling 2-chloropyridine-3-carboxylic acid with methyl 2-aminopropanoate via an activating agent (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane. Optimization should focus on:

  • Catalyst selection : Use of DMAP to enhance acylation efficiency.
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation.
  • Reference analogous protocols for chloropyridine derivatives in multicomponent reactions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloropyridine proton shifts at δ 7.8–8.5 ppm ).
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%).
  • Cross-reference impurity profiles of structurally related esters for method validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential irritant vapors.
  • Decontamination : Ethanol or 5% sodium bicarbonate for spills.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Follow guidelines for chlorinated pyridine derivatives, which may exhibit skin absorption risks .

Advanced Research Questions

Q. How do electronic effects of the 2-chloropyridine moiety influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • The electron-withdrawing chlorine atom at the pyridine 2-position increases the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles.
  • Kinetic studies : Monitor reaction rates under varying pH and solvent polarities (e.g., DMF vs. THF).
  • DFT calculations : Compare charge distribution with non-chlorinated analogs to predict regioselectivity.
  • Structural analogs (e.g., 5-chloropyridin-3-yl derivatives) show similar reactivity trends in coupling reactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational isomerism) causing peak splitting.
  • COSY/NOESY : Assign coupling between pyridine protons and adjacent carbonyl groups.
  • X-ray crystallography : Resolve ambiguity by determining the solid-state structure (e.g., torsional angles between pyridine and ester groups) .
  • Compare with crystallographic data for methyl propanoate derivatives to identify conformational outliers .

Q. How can impurity profiling during scale-up synthesis be systematically addressed?

  • Methodological Answer :

  • LC-MS/MS : Identify common impurities (e.g., hydrolyzed carboxylic acid or dimerization byproducts).
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and impurity formation.
  • Design of Experiments (DoE) : Optimize parameters (stoichiometry, temperature) to suppress side reactions.
  • Reference impurity standards for methyl propanoate analogs to establish acceptance criteria .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

  • Methodological Answer :

  • Hydrolysis studies :
  • Acidic conditions : Ester group hydrolyzes to carboxylic acid; chloropyridine ring remains intact.
  • Alkaline conditions : Base-induced dechlorination may occur, forming pyridone derivatives.
  • pH-rate profiling : Determine activation energy barriers for degradation pathways.
  • Stability data for 2-chloropyridine-3-carboxamides suggest similar pH-dependent behavior .

Q. How does the compound interact with biological targets (e.g., enzyme inhibition) based on its structural motifs?

  • Methodological Answer :

  • Docking simulations : Model interactions with ATP-binding pockets (common for chloropyridine derivatives).
  • Enzyme assays : Test inhibition of kinases or proteases using fluorogenic substrates.
  • SAR studies : Modify the propanoate ester or pyridine chlorine to assess activity changes.
  • Analogous amino acid derivatives exhibit activity in biochemical pathways .

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